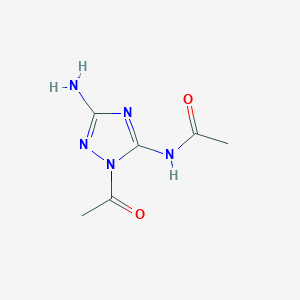

N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide

Description

Properties

Molecular Formula |

C6H9N5O2 |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide |

InChI |

InChI=1S/C6H9N5O2/c1-3(12)8-6-9-5(7)10-11(6)4(2)13/h1-2H3,(H3,7,8,9,10,12) |

InChI Key |

RCSORTIPQFCVET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=NN1C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

One common method involves the cyclization of thiosemicarbazide derivatives under acidic or alkaline conditions to form the 1,2,4-triazole ring with amino substitution at position 5.

Acylation to Form N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide

Following cyclization, the amino group at position 5 is acylated using acetic anhydride or acetyl chloride to introduce the acetyl group, forming the acetamide.

One-Pot Synthesis via Nitrosation and Azide Intermediates

An alternative approach involves:

- Preparation of acyl hydrazides from amino acid esters and hydrazine hydrate.

- Nitrosation of acyl hydrazides with sodium nitrite and hydrochloric acid to form acyl azides.

- Reaction of acyl azides with amino acid methyl ester hydrochlorides in the presence of triethylamine in ethyl acetate.

- This method can be adapted to synthesize triazole derivatives with amino and acetyl functionalities.

Experimental Procedure Example

Analytical and Spectral Data

- The synthesized compounds are characterized by spectral methods such as NMR, IR, and mass spectrometry.

- The presence of acetyl and amino groups is confirmed by characteristic peaks in IR (amide C=O stretch) and NMR (acetyl methyl protons).

- Purity is often confirmed by crystallization and melting point determination.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide and its derivatives have shown promising antimicrobial properties. Triazole compounds are known for their effectiveness against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 0.5 μg/mL |

| 2 | S. aureus | 0.75 μg/mL |

| 3 | Klebsiella pneumoniae | 2 μg/mL |

1.2 Anticancer Properties

Recent research indicates that this compound derivatives possess anticancer potential. For example, studies utilizing the MTT assay have shown that these compounds can inhibit the growth of liver cancer cells (HepG2), suggesting their role as potential anticancer agents .

Table 2: Anticancer Activity Against HepG2 Cells

| Compound | IC50 (μM) |

|---|---|

| 1 | 15 |

| 2 | 20 |

| 3 | 10 |

Agrochemical Applications

The compound has also been explored for its potential in agrochemical formulations. Its structural framework allows it to act as an effective fungicide and herbicide. The incorporation of triazole moieties into agrochemicals enhances their efficacy against various plant pathogens and pests .

Case Study: Triazole-based Fungicides

A study demonstrated that triazole-based fungicides significantly outperformed traditional fungicides in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in a notable reduction in disease incidence and improved crop yields.

Material Science Applications

In material science, this compound has been utilized in the development of polymers and coatings due to its unique chemical properties. The compound can be incorporated into polymer matrices to enhance thermal stability and resistance to degradation .

Table 3: Properties of Polymer Composites with Triazole Derivatives

| Property | Value |

|---|---|

| Thermal Stability | Improved |

| Degradation Resistance | Enhanced |

| Mechanical Strength | Increased |

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Variations

The compound shares a common scaffold with several bioactive triazole-acetamides, differing primarily in substituents on the triazole ring and the acetamide side chain. Below is a comparative analysis:

Table 1: Structural Comparison of N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide and Analogues

| Compound Name | Triazole Substituents (Positions) | Acetamide Side Chain Modification | Key Functional Groups |

|---|---|---|---|

| This compound | 2-acetyl, 5-amino | None (direct acetamide linkage) | Acetyl, amino, acetamide |

| VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) | 4-ethyl, 5-pyridinyl | Thioether linkage to 4-ethylphenyl | Pyridine, thioether, ethyl |

| OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) | 4-ethyl, 5-pyridinyl | Thioether linkage to 4-butylphenyl | Pyridine, thioether, butyl |

| WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide) | None (unsubstituted 1,2,4-triazol-3-yl) | Phenoxy linkage to triazole | Chloro, methyl, phenoxy |

| 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide | 4-amino, 5-furanyl | Sulfanyl linkage to acetamide | Furan, sulfanyl, amino |

| N-(3-chlorophenyl)-2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | 4-amino, 5-pyridyl | Sulfanyl linkage to 3-chlorophenyl | Chlorophenyl, pyridyl, sulfanyl |

Pharmacological and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- Triazole Substitutions: Amino groups (e.g., 4-amino in –11,15) enhance hydrogen-bonding capacity, critical for receptor interactions in anti-inflammatory agents . Heteroaromatic substituents (e.g., pyridinyl in VUAA1/OLC15) improve binding to insect Orco receptors by mimicking natural pheromones . Acetyl groups (as in the target compound) may reduce metabolic degradation compared to unsubstituted triazoles.

- Side Chain Modifications: Thioether/sulfanyl linkages (VUAA1, OLC15) increase lipophilicity and membrane permeability, crucial for insect neuroreceptor targeting . Phenoxy/phenyl groups (WH7, –11) confer auxin-like activity in plants or anti-inflammatory effects in mammals .

Biological Activity

N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antifungal, and antiplatelet research. This article delves into the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound is a derivative of 1,2,4-triazole, a class of compounds known for their pharmacological significance. The presence of the triazole moiety contributes to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance:

- Case Study: HepG2 Cell Line

In a study evaluating the anticancer potential of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives against liver cancer (HepG2), compounds showed moderate to excellent activity. The MTT assay indicated that some derivatives exhibited IC50 values as low as 18.76 μM, indicating potent cytotoxic effects on cancer cells .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6a | 25.0 | Moderate |

| 6b | 15.0 | Good |

| 6d | 10.0 | Excellent |

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound this compound has shown promising antifungal activity against various strains:

- Case Study: Candida albicans

In vitro studies indicate that triazole derivatives exhibit significant antifungal activity against Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring enhance antifungal efficacy .

Antiplatelet Activity

Recent investigations have highlighted the antiplatelet properties of certain triazole derivatives:

- Case Study: Inhibition Studies

Several compounds derived from this compound demonstrated pronounced antiplatelet activity exceeding that of acetylsalicylic acid (aspirin). Compounds such as 6b and 3h showed significant inhibition rates in ADP-induced platelet aggregation assays .

| Compound | Inhibition (%) | Comparison to Aspirin |

|---|---|---|

| 6b | 85 | Higher |

| 3h | 78 | Comparable |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : Compounds containing the triazole ring have been shown to inhibit various metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity with IC50 values comparable to reference antioxidants like gallic acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-amino-1,2,4-triazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions, followed by acetylation . Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (80–100°C). Recrystallization from pet-ether or ethanol enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodology : Use a combination of:

- 1H/13C NMR : Confirm the acetamide moiety (δ ~2.1 ppm for acetyl CH3; δ ~170 ppm for carbonyl C) and triazole ring protons (δ ~7.5–8.5 ppm) .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amine), C=O (1650–1700 cm⁻¹), and triazole C-N (1450–1550 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 281.291 for a related triazole-acetamide derivative) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Conduct in vitro assays targeting enzymes/receptors relevant to its structural analogs (e.g., anti-inflammatory or antimicrobial activity). For example:

- Measure inhibition of cyclooxygenase-2 (COX-2) using a fluorometric assay .

- Screen for antifungal activity via broth microdilution against Candida species .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Address discrepancies (e.g., thermal motion artifacts) by:

- Collecting high-resolution data (≤1.0 Å) to improve electron density maps.

- Applying TWINABS for twinned crystals and validating hydrogen bonding networks .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Synthesize derivatives with substituent variations (e.g., halogenation at the triazole ring or acetamide N-aryl groups) .

- Compare bioactivity data (e.g., IC50 values) across analogs using multivariate statistical analysis.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like auxin receptors or kinases .

Q. What computational approaches predict metabolic stability and toxicity profiles?

- Methodology :

- Use in silico tools (e.g., SwissADME, ProTox-II) to assess:

- Lipophilicity (LogP) and solubility.

- Cytochrome P450 interactions and mutagenicity alerts .

- Validate predictions with in vitro hepatocyte clearance assays .

Q. How can inconsistent synthetic yields be troubleshooted in scale-up experiments?

- Methodology :

- Identify bottlenecks via kinetic studies (e.g., variable-temperature NMR to track intermediates).

- Optimize stoichiometry (e.g., excess acetylating agent) or switch to microwave-assisted synthesis for faster reaction times .

- Characterize byproducts via LC-MS to adjust purification protocols .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

- Methodology :

- Verify compound stability in physiological conditions (e.g., plasma incubation followed by HPLC analysis).

- Assess bioavailability via pharmacokinetic profiling (Cmax, Tmax) and adjust formulations (e.g., nanoparticle encapsulation) .

Q. What experimental controls are essential when observing off-target effects in enzyme assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.